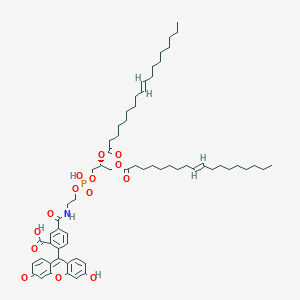
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a fluorescently labeled phospholipid derivative. This compound is widely used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which make it an excellent probe for studying membrane dynamics and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the conjugation of fluorescein-5-carbonyl chloride with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Esterification: Involves the reaction with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Amidation: Involves the reaction with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include various fluorescently labeled derivatives that can be used for different biochemical applications.
Scientific Research Applications
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study lipid bilayer dynamics and interactions.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane-associated processes.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Industry: Applied in the development of biosensors and diagnostic assays due to its fluorescent properties.
Mechanism of Action
The compound exerts its effects through its integration into lipid bilayers, where it acts as a fluorescent probe. The fluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing researchers to visualize and study membrane dynamics. The molecular targets include lipid molecules within the bilayer, and the pathways involved are related to membrane fluidity and interactions.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-5-isothiocyanate (FITC): Another fluorescent probe used for labeling proteins and other biomolecules.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid commonly used in liposome formulations.
N-(Fluorescein-5-carbonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar compound with different fatty acid chains.
Uniqueness
N-(Fluorescein-5-carbonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is unique due to its combination of a fluorescent moiety and a phospholipid structure, which allows it to integrate into lipid bilayers and serve as a versatile probe for studying membrane dynamics.
Properties
Molecular Formula |
C62H88NO14P |
|---|---|
Molecular Weight |
1102.3 g/mol |
IUPAC Name |
5-[2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C62H88NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)73-46-51(76-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-75-78(71,72)74-42-41-63-61(68)48-35-38-52(55(43-48)62(69)70)60-53-39-36-49(64)44-56(53)77-57-45-50(65)37-40-54(57)60/h17-20,35-40,43-45,51,64H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,69,70)(H,71,72)/b19-17+,20-18+/t51-/m1/s1 |
InChI Key |
FDMHSBDQHQOSAH-YQAYVEMKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















